2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is a complex organic compound that features a pyrazole ring, a thiazole ring, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methylphenylhydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 4-methoxyphenyl isothiocyanate to introduce the thiazole ring. The reaction conditions often require the use of catalysts such as sodium acetate and are carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nitration would introduce nitro groups onto the aromatic rings.
Scientific Research Applications
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors involved in cell signaling pathways. For example, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds also contain pyrazole rings and have been studied for their antioxidant and anticancer activities.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole is unique due to its combination of pyrazole and thiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H23N3OS |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C27H23N3OS/c1-18-6-4-8-21(14-18)24-16-26(22-9-5-7-19(2)15-22)30(29-24)27-28-25(17-32-27)20-10-12-23(31-3)13-11-20/h4-17H,1-3H3 |
InChI Key |
VOOPETGNXKSXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)OC)C5=CC=CC(=C5)C |
Origin of Product |
United States |
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